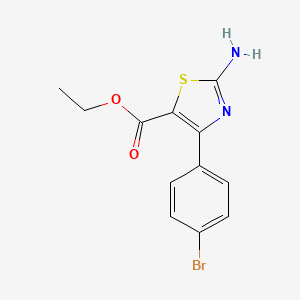

Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, establishing its complete chemical identity as ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate. The Chemical Abstracts Service registry number 834885-05-1 provides unambiguous identification within chemical databases. Alternative nomenclature includes the systematic name ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate, which explicitly denotes the thiazole ring numbering system.

The molecular formula C₁₂H₁₁BrN₂O₂S encompasses twelve carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The calculated molecular weight of 327.20 daltons reflects the substantial contribution of the bromine substituent to the overall molecular mass. The monoisotopic mass determination yields 325.972461 daltons, providing precise mass spectral identification capabilities.

Structural representation through Simplified Molecular Input Line Entry System notation yields CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Br, systematically encoding the complete molecular connectivity. The International Chemical Identifier string InChI=1S/C12H11BrN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H2,14,15) provides standardized structural representation facilitating database searches and computational analysis. The corresponding International Chemical Identifier Key HZNNHEOEYQXAAE-UHFFFAOYSA-N serves as a condensed molecular signature for rapid structural identification.

Molecular Geometry and Conformational Analysis

The molecular geometry of ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate exhibits characteristic features arising from the thiazole heterocycle foundation and its substitution pattern. Computational conformational analysis studies of related thiazole-5-carboxylic acid derivatives demonstrate that structural variations significantly impact molecular geometry and stability. The thiazole ring system adopts a planar configuration, with the five-membered heterocycle containing sulfur and nitrogen atoms maintaining aromatic character through electron delocalization.

The 4-bromophenyl substituent orientation relative to the thiazole plane represents a critical geometric parameter influencing molecular properties. Related crystallographic studies of thiazole-phenyl systems indicate that the phenyl ring typically adopts orientations ranging from nearly coplanar to substantially perpendicular relative to the heterocyclic plane. The bromine substituent at the para position of the phenyl ring introduces both steric and electronic effects that influence the preferred conformational arrangements.

The ethyl carboxylate group at the 5-position introduces additional conformational flexibility through rotation around the carbon-carbon and carbon-oxygen bonds. Density functional theory calculations on thiazole-5-carboxylic acid conformers reveal that carboxylate group orientation significantly affects molecular stability, with energy differences between conformers ranging from 0.14 to 29.84 kilojoules per mole. The amino group at the 2-position participates in intramolecular hydrogen bonding interactions that stabilize specific conformational arrangements.

Crystallographic Data and X-ray Diffraction Studies

The crystallographic characterization of ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate reveals important solid-state structural parameters. The compound exhibits a melting point range of 204-208 degrees Celsius, indicating substantial intermolecular interactions within the crystal lattice. The solid-state form demonstrates stability under ambient conditions, facilitating structural analysis through X-ray diffraction techniques.

X-ray diffraction principles applicable to thiazole-containing compounds involve the interaction of X-rays with the electron density distribution around atoms, producing characteristic diffraction patterns. The technique provides precise determination of bond lengths, bond angles, and torsional angles that define the three-dimensional molecular structure. Bragg's law, expressed as 2d sin θ = nλ, governs the relationship between diffraction angles and atomic spacing, enabling accurate structural determination.

Related crystallographic studies of thiazole carboxylate compounds demonstrate typical structural features including planar thiazole rings and specific intermolecular packing arrangements. Copper coordination polymers constructed from thiazole-5-carboxylic acid reveal that the carboxylate functionality readily participates in coordination bonding and hydrogen bonding interactions. Single crystal X-ray diffraction analysis of similar thiazole derivatives indicates that non-covalent interactions play crucial roles in solid-state assembly.

The crystal structure determination involves systematic data collection using modern diffractometer systems equipped with appropriate radiation sources and detection capabilities. Absorption corrections and structure refinement procedures ensure accurate atomic position determination and reliable structural parameters. The resulting crystallographic data provides comprehensive information about molecular conformation, intermolecular interactions, and packing efficiency within the crystal lattice.

Electronic Structure and Resonance Stabilization Effects

The electronic structure of ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate encompasses complex orbital interactions arising from the heterocyclic thiazole system and its substituents. The thiazole ring demonstrates aromatic character through delocalized pi-electron systems involving the sulfur and nitrogen heteroatoms. The electron distribution within the ring creates distinctive regions of electron density that influence chemical reactivity and intermolecular interactions.

Thiazole heterocycles exhibit specific electronic properties related to the positioning of heteroatoms within the five-membered ring structure. The sulfur atom at position 1 and nitrogen atom at position 3 create an asymmetric electronic environment that affects charge distribution throughout the molecule. Position 2 demonstrates the highest electron deficiency, while position 5 exhibits slight electron enrichment, and position 4 maintains approximately neutral character.

The amino group at the 2-position contributes electron density through resonance donation into the thiazole ring system, stabilizing the heterocyclic structure through enhanced electron delocalization. This interaction creates multiple resonance structures that distribute positive and negative charges across the molecular framework. The bromine substituent on the phenyl ring introduces both inductive and resonance effects that modulate the electronic properties of the aromatic system.

Computational studies using density functional theory and time-dependent density functional theory methods provide detailed insights into electronic structure parameters including highest occupied molecular orbital and lowest unoccupied molecular orbital energies. These calculations reveal electronic transition energies and oscillator strengths that characterize the compound's optical properties and electronic excitation behavior. Natural bond orbital analysis demonstrates stabilization energies and donor-acceptor orbital interactions that contribute to overall molecular stability.

The carboxylate ester functionality introduces additional electronic effects through the electron-withdrawing nature of the carbonyl group and the electron-donating character of the ethyl substituent. These opposing electronic influences create a balanced electronic environment that affects both the thiazole ring reactivity and the ester group behavior. The cumulative electronic effects of all substituents determine the compound's overall electronic structure and subsequent chemical and physical properties.

Properties

IUPAC Name |

ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNNHEOEYQXAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584667 | |

| Record name | Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834885-05-1 | |

| Record name | Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 834885-05-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate typically involves:

- Formation of the thiazole ring via cyclization reactions between α-haloketones or active methylene ketones and thiourea derivatives.

- Introduction of the 4-(4-bromophenyl) substituent through the choice of appropriately substituted ketone or via post-synthetic halogenation.

- Esterification at the 5-position, generally using ethyl esters of acetoacetate or related precursors.

This approach leverages the reactivity of thioureas with α-haloketones or active methylene ketones to construct the aminothiazole core under mild conditions.

Preparation via Visible-Light-Promoted One-Pot Synthesis

A recent method reported employs visible-light-promoted C(sp^3)–H bond functionalization to synthesize 2-aminothiazoles, including derivatives with substituted phenyl groups. This approach uses active methylene ketone derivatives and thioureas under photocatalytic conditions at room temperature, offering mild, green, and efficient synthesis with high yields.

- Procedure : Active methylene ketone derivatives (bearing the 4-bromophenyl group) react with thioureas under visible light irradiation, promoting cyclization to the 2-aminothiazole skeleton.

- Advantages : Mild reaction conditions, environmentally friendly, straightforward work-up, and high product yields.

- Yield example : Ethyl 2-amino-4-phenylthiazole-5-carboxylate obtained in 87% yield (similar to the bromo-substituted analogue expected).

Bromination and Cyclization "One-Pot" Method

A patented method describes a "one-pot" synthesis combining bromination and cyclization steps to prepare 2-amino-4-substituted thiazole-5-carboxylates, which can be adapted for the 4-(4-bromophenyl) substituent:

- Step 1 : Bromination of the appropriate 2-aminothiazole intermediate or precursor using brominating agents such as N-bromosuccinimide (NBS) in solvents like tetrahydrofuran and water mixture.

- Step 2 : Cyclization with thiourea derivatives under heating in a water bath.

- Work-up : The reaction mixture is basified with ammonia solution, filtered, washed, and purified to yield the target compound.

- Advantages : Simplifies the bromination and cyclization into a single reaction vessel, improving efficiency and product purity.

- Application : This method has been successfully used for various 2-substituted aminothiazole derivatives, including those with halogen substituents on the phenyl ring.

Synthesis via Reaction of Ethyl 2-chloroacetoacetate with Thiourea

Another well-established synthetic route involves the reaction of ethyl 2-chloroacetoacetate with thiourea derivatives:

- Step 1 : Preparation of an ethanol solution containing thiourea and sodium carbonate.

- Step 2 : Dropwise addition of ethyl 2-chloroacetoacetate at 40–55 °C, followed by heating at 60–70 °C for 5–5.5 hours.

- Step 3 : Removal of solvent by distillation, cooling, and filtration.

- Step 4 : The filtrate is added to water, pH adjusted to 9–10 using caustic soda, stirred, filtered, and vacuum dried.

- Yield and purity : This method achieves over 98% yield with melting points consistent with literature values (172–173 °C for methyl analogues).

- Adaptation for bromo substituent : Using 4-bromophenyl-substituted chloroacetoacetate or appropriate thiourea derivatives can lead to the target compound.

Research Findings and Comparative Data

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as copper(I) iodide.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Role as a Pharmaceutical Intermediate:

Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate is primarily recognized for its role as a key intermediate in the synthesis of bioactive molecules. It has been investigated for its potential in developing:

- Anticancer Agents: Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in oncology .

- Antimicrobial Agents: Preliminary studies suggest significant antimicrobial activity against multiple bacterial strains, indicating its potential as an antibiotic .

- Anti-inflammatory Compounds: The compound's ability to inhibit specific inflammatory pathways positions it as a potential anti-inflammatory agent .

Case Study: Anticancer Activity

In vitro studies have shown that thiazole derivatives similar to ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate can induce apoptosis in cancer cells by interacting with key molecular targets involved in cell proliferation and survival. For instance, one study demonstrated that modifications to the thiazole ring enhanced the compound's potency against hepatocellular carcinoma cell lines .

Agricultural Chemistry

Use in Agrochemical Formulations:

The compound is also utilized in the formulation of agrochemicals aimed at pest control and crop protection. Its effectiveness in enhancing agricultural productivity makes it valuable in developing sustainable agricultural practices .

Example Application: Pest Control

Research has indicated that formulations containing ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate exhibit effective insecticidal properties against common agricultural pests, thereby contributing to increased crop yields and reduced reliance on conventional pesticides .

Material Science

Development of Advanced Materials:

This compound is explored for its potential use in creating advanced materials such as polymers and coatings. Its unique chemical structure contributes to improved durability and resistance to environmental factors, making it suitable for various industrial applications .

Potential Applications:

- Organic Semiconductors: Its electronic properties are under investigation for use in organic electronics.

- Protective Coatings: The compound's stability and resistance to degradation make it an ideal candidate for protective coatings in harsh environments.

Biochemical Research

Role in Enzyme Studies:

Researchers utilize ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate to study enzyme interactions and metabolic pathways. Its ability to act as a probe in biochemical assays aids in understanding the mechanisms underlying various biological processes and disease mechanisms .

Example Study: Enzyme Inhibition

A study highlighted the compound's effectiveness in inhibiting specific enzymes involved in metabolic pathways related to cancer progression. The thiazole ring facilitates interactions with enzyme active sites, leading to inhibition of their activity, which can be critical for therapeutic interventions .

Analytical Chemistry

Standard Reference Material:

Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate is employed as a standard reference material in analytical methods, ensuring accurate and reliable results across various chemical analyses. Its consistent properties make it suitable for calibration purposes in laboratories .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, antimicrobial agents, anti-inflammatories | Significant cytotoxicity and antimicrobial activity |

| Agricultural Chemistry | Agrochemical formulations | Effective pest control solutions |

| Material Science | Advanced materials (polymers, coatings) | Improved durability and environmental resistance |

| Biochemical Research | Enzyme interaction studies | Insights into metabolic pathways |

| Analytical Chemistry | Standard reference material | Ensures accuracy in chemical analyses |

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the compound can interact with cellular pathways involved in inflammation, apoptosis, and cell proliferation .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., bromo, trifluoromethyl) enhance stability and binding affinity in enzyme inhibition .

- Phenoxymethyl derivatives exhibit higher PTP1B inhibition than bromophenyl analogs, emphasizing the role of linker flexibility .

- The amino group at position 2 facilitates further functionalization, enabling diversification into ureido or amide derivatives .

Key Observations :

Physicochemical Properties

Melting points and solubility are influenced by substituent polarity and crystallinity:

Biological Activity

Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate has the molecular formula and a molecular weight of 327.2 g/mol. Its structure features a five-membered thiazole ring, an amino group, and a brominated phenyl substituent, which contribute to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate exhibits significant antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. Its mechanism may involve the inhibition of specific pathways associated with inflammation, although detailed studies are still required to elucidate the exact targets.

Anticancer Potential

Similar thiazole derivatives have been studied for their anticancer properties, suggesting that ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate may also possess cytotoxic effects against certain cancer cell lines. In vitro studies are needed to confirm its efficacy and determine its IC50 values against various cancer types .

The biological activity of ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in inflammatory processes and microbial resistance mechanisms. The thiazole ring facilitates hydrogen bonding and π-π interactions with amino acids in enzyme active sites, potentially leading to inhibition or modulation of enzyme activity.

Synthesis

The synthesis of ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate typically involves the reaction of carbamimidothioic acid with 3-(4-bromophenyl)-3-oxo-propionic acid ethyl ester. This method allows for the formation of the thiazole ring while incorporating the bromophenyl substituent.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate:

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via cyclocondensation of substituted α-haloketones with thiourea derivatives. For example, reacting diethyl acetone-1,3-dicarboxylate with sulfuryl chloride and thiourea yields the thiazole core . Optimization involves:

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign signals for the thiazole ring (δ 6.5–7.5 ppm for aromatic protons), ester carbonyl (δ 165–170 ppm), and bromophenyl group .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 476.02795) .

- IR : Identify NH₂ stretching (~3300–3400 cm⁻¹) and carbonyl vibrations (1700–1750 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., 3D-QSAR) guide the design of derivatives with enhanced bioactivity?

Answer:

- CoMFA/CoMSIA : Align derivatives (e.g., ureido-substituted analogs) to generate steric/electrostatic contour maps, highlighting regions favoring antimicrobial or enzyme inhibitory activity .

- Database alignment : Use molecular docking to predict binding to targets like SIRT2, leveraging the bromophenyl group’s hydrophobic interactions .

- Validation : Cross-validate models with experimental IC₅₀ values from serial dilution assays against bacterial/fungal strains .

Q. What strategies resolve crystallographic data contradictions during structural refinement?

Answer:

- Software tools : Use SHELXL for small-molecule refinement, focusing on resolving twinning or disordered regions via PART instructions .

- Validation metrics : Check R-factors (<5%), ADP consistency, and Hirshfeld surface analysis to detect outliers .

- Puckering analysis : Apply Cremer-Pople coordinates for nonplanar thiazole rings, calculating amplitude (q) and phase (φ) parameters .

Q. How does the 4-bromophenyl substituent influence reactivity in cross-coupling reactions?

Answer:

- Suzuki-Miyaura : The bromine atom enables palladium-catalyzed coupling with boronic acids. Optimize using Pd(PPh₃)₄ (2 mol%), K₂CO₃, and DMF/H₂O (3:1) at 80°C .

- Ulmann coupling : React with aryl amines using CuI/L-proline in DMSO at 110°C to form biaryl derivatives .

- Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) and LC-MS for intermediate detection .

Q. What are the challenges in analyzing regioisomeric byproducts during derivatization?

Answer:

- Chromatographic separation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve isomers (e.g., 5a vs. 5d in ureido derivatives) .

- NMR NOE : Differentiate isomers by observing spatial proximity between NH₂ and ester groups .

- DFT calculations : Compare theoretical vs. experimental IR/Raman spectra to assign regioisomers .

Methodological Considerations

Q. How to validate synthetic intermediates with conflicting spectral data?

Answer:

Q. What are best practices for scaling up reactions without compromising yield?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.